4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
説明
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS: 209911-63-7) is a halogenated biphenyl carbonitrile derivative with the molecular formula C₁₄H₉Br₂N and a molecular weight of 351.04 g/mol . Structurally, it features a biphenyl backbone substituted with a dibromomethyl group at the 4' position and a nitrile group at the 2 position. This compound is primarily recognized as a pharmaceutical impurity associated with the synthesis of angiotensin II receptor blockers (ARBs), such as Valsartan, where it may arise during intermediate steps involving bromination reactions .
特性
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGXCVQPLGLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455217 | |
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209911-63-7 | |
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Small-Scale Laboratory Synthesis
The most widely reported method involves bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile using NBS in dichloromethane (DCM) under radical initiation. Azo-bis(2,4-dimethylvaleronitrile) (ABVN) is employed as the initiator at 45–50°C for 2–5 hours. This method achieves an 82–84% yield of the monobrominated product, with 10–20% dibrominated byproduct formation. Purification via acetonitrile recrystallization isolates the target compound while recycling unreacted starting material.
Key Data:
| Parameter | Value |
|---|---|
| Reagents | NBS, ABVN, DCM |
| Temperature | 45–50°C |
| Time | 2–5 hours |
| Yield (Target) | 82–84% |
| Byproduct (Dibromo) | 10–20% |
Industrial-Scale Adaptation
Scaling this reaction to industrial production requires continuous flow reactors to manage exothermicity. A 271 kg batch of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile reacted with 256 kg NBS and 543 kg ABVN in methylene chloride achieved 82% conversion to the monobrominated product. Post-reaction phase separation and acetonitrile distillation reduced solvent waste by 40% compared to batch processes.
Sodium Bromate/Hydrogen Bromide System
UV-Photocatalyzed Bromination
A novel approach combines sodium bromate (NaBrO₃) and aqueous hydrogen bromide (HBr) under UV irradiation at 0–20°C. This method minimizes thermal degradation, producing an 80–90% yield of the monobrominated compound with only 10–20% dibrominated byproduct. The reaction’s low temperature and short duration (3–4 hours) make it energy-efficient, though UV equipment costs limit scalability.
Key Data:
| Parameter | Value |
|---|---|
| Reagents | NaBrO₃, HBr, DCM |
| Temperature | 0–20°C |
| Catalysis | UV irradiation |
| Time | 3–4 hours |
| Yield (Target) | 80–90% |
Bromine with Azo Initiators
High-Temperature Radical Bromination
In chlorobenzene at 70–80°C, elemental bromine reacts with 4'-methyl-[1,1'-biphenyl]-2-carbonitrile using 2,2'-azobis(2-methylbutyronitrile) (AMBN) as the initiator. This method achieves a 69% isolated yield after crystallization, with a 63.6%:36.2% mono- to dibrominated product ratio. The high-temperature conditions (70–85°C) necessitate robust temperature control systems to prevent runaway reactions.
Key Data:
| Parameter | Value |
|---|---|
| Reagents | Br₂, AMBN, chlorobenzene |
| Temperature | 70–85°C |
| Time | 5–6 hours |
| Yield (Target) | 63.6% |
| Byproduct (Dibromo) | 36.2% |
Two-Step Bromination with Hexamethylenetetramine
Selective Monobromination
A two-step process first generates 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile using NBS, followed by hexamethylenetetramine (HMTA)-mediated bromine redistribution in acetic acid. This method suppresses over-bromination, achieving a 78% yield of the dibrominated target with <5% polybrominated impurities. The HMTA step adds complexity but improves selectivity for industrial applications.
Key Data:
| Parameter | Value |
|---|---|
| Reagents | NBS, HMTA, acetic acid |
| Temperature | 85–90°C |
| Time | 12 hours |
| Yield (Target) | 78% |
Comparative Analysis of Methods
Yield vs. Byproduct Tradeoffs
The NBS/DCM method offers the highest monobrominated yield (82–84%) but requires careful byproduct recycling. In contrast, the Br₂/AMBN system produces more dibrominated product (36.2%), making it unsuitable for selective synthesis. The UV-mediated approach balances yield (80–90%) and purity but has higher capital costs.
Scalability and Environmental Impact
Industrial-scale NBS processes generate 0.8 kg solvent waste per kg product, whereas bromine-based methods produce 1.2 kg waste due to neutralization steps. The HMTA method reduces waste by 30% through bromine recycling but extends synthesis time by 50%.
Emerging Innovations
化学反応の分析
Types of Reactions: 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
科学的研究の応用
Overview
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS No. 209911-63-7) is an organic compound notable for its unique structural features, including two bromomethyl groups and a carbonitrile group attached to a biphenyl framework. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and materials science.
Chemistry
This compound serves as a precursor in the synthesis of more complex organic molecules and polymers. Its bromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Biology
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Studies suggest that it may form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Medicine
Research has explored the therapeutic properties of this compound, particularly its anticancer and antimicrobial activities. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines and exhibit antibacterial properties .
Industry
In industrial applications, this compound is utilized in the production of advanced materials, including conductive polymers and nanostructures. Its unique chemical properties enable the development of materials with specific electrical and mechanical characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that this compound inhibits proliferation in specific cancer cell lines, suggesting potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed effectiveness against various bacterial strains, indicating possible use in developing new antimicrobial agents. |
| Study C | Material Science | Investigated its role as a precursor for conductive polymers, leading to enhanced electrical properties in synthesized materials. |
作用機序
The mechanism of action of 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets through its bromomethyl and carbonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
類似化合物との比較
Table 1: Comparative Analysis of Biphenyl Carbonitrile Derivatives
Reactivity and Functional Group Influence
- Dibromomethyl vs. Bromomethyl: The dibromomethyl group in the target compound enhances electrophilicity compared to the monobromo analogue, making it more reactive in nucleophilic substitution (SN2) reactions. This property is exploited in synthesizing complex pharmaceutical intermediates . In contrast, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS: 114772-54-2) is a milder alkylating agent used in controlled functionalization .
- Methyl Substituent: The non-halogenated 4'-methyl derivative (CAS: 93717-55-6) lacks electrophilic reactivity but serves as a stable scaffold in coordination chemistry, e.g., in iridium complexes for light-emitting electrochemical cells (LECs) .
- Amino/Alkylamino Groups: Derivatives like 4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile exhibit basicity and hydrogen-bonding capacity, enhancing their utility in antimicrobial agents .
Physicochemical Properties
- Solubility : The dibromomethyl derivative is sparingly soluble in polar solvents due to its hydrophobic bromine atoms, whereas the methyl analogue shows better solubility in organic solvents like acetonitrile .
- Thermal Stability: Halogenated derivatives generally exhibit lower thermal stability compared to non-halogenated analogues. For instance, the dibromo compound decomposes at elevated temperatures, while the methyl derivative remains stable up to 300°C .
生物活性
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS No. 209911-63-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C14H9Br2N
- Molecular Weight : 351.04 g/mol
- Melting Point : 75 - 77 °C
- Boiling Point : 442.4 ± 45.0 °C (predicted)
- Density : 1.72 ± 0.1 g/cm³
Synthesis
The synthesis of this compound typically involves bromination reactions using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions. The general procedure yields a mixture of products, which can be purified through recrystallization or chromatography.
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 82 - 84% | NBS; dichloromethane; 45 - 50 °C; 2 - 5 h | Reaction of 2-(4-methylphenyl)benzonitrile with NBS in dichloromethane, followed by purification steps. |
Antiviral Properties
Research has indicated that compounds with dibromomethyl substituents exhibit significant antiviral activity. For instance, a related compound demonstrated over 50% inhibition of yellow fever virus replication at a concentration of 50 µM , with an EC50 value of 0.9 µM and a CC50 value of 153 µM , leading to a favorable therapeutic index of 170 . The presence of the dibromomethyl group was crucial for this antiviral activity, suggesting that similar properties may be expected from this compound.
Cytotoxicity and Selectivity
The cytotoxic effects of dibrominated compounds are often a concern due to their potential to alkylate biological nucleophiles. However, studies suggest that while the dibromomethyl substituent may enhance biological activity, it can also lower cytotoxicity by hindering nucleophilic displacement . This balance between efficacy and safety is critical for therapeutic applications.
Study on Antiviral Agents
In a study focused on synthesizing antiviral agents, compounds similar to this compound were evaluated for their ability to inhibit viral replication. The results indicated that structural modifications, particularly those involving brominated groups, significantly impacted antiviral potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship of dibrominated biphenyls has been extensively studied. It was found that the positioning and number of bromine atoms play a pivotal role in determining both biological activity and toxicity profiles . The introduction of the dibromomethyl group appears to enhance binding affinity to viral proteins, thus improving efficacy against viral infections.
Q & A
Q. What are the critical safety protocols for handling 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile in laboratory settings?
Answer: The compound exhibits acute oral toxicity (H302), skin corrosion (H314), and severe eye damage (H318) . Mandatory precautions include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles .
- Engineering controls : Use fume hoods for synthesis/purification steps to minimize inhalation exposure .
- First-aid : Immediate flushing of eyes with water for 15 minutes and medical consultation for skin contact .
- Storage : Dark, dry, and room-temperature conditions to prevent degradation .
Q. What synthetic routes are validated for preparing this compound?
Answer: A high-yield (97%) method involves bromomethylation of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ . Key steps:
- Reaction monitoring : TLC (silica gel, hexane:ethyl acetate 8:2) to track bromomethyl intermediate formation.
- Purification : Column chromatography (silica gel, gradient elution) to isolate the dibromomethyl product .
- Yield optimization : Excess brominating agent (1.5–2.0 eq.) and inert atmosphere prevent side reactions .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Answer:
- 1H NMR : Key signals include δ 7.8 (d, 1H, aromatic), 3.65 (s, 2H, CH₂Br₂), and absence of methyl peaks (δ ~2.5 ppm) confirms complete bromination .
- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects of the dibromomethyl group (e.g., bond angles, torsional strain) .
- Mass spectrometry : ESI-MS ([M+H]⁺) m/z calculated for C₁₄H₁₀Br₂N: 365.92; observed: 365.90 .
Advanced Research Questions
Q. How do steric and electronic effects of the dibromomethyl group influence reactivity in cross-coupling reactions?
Answer: The bulky dibromomethyl group induces steric hindrance, reducing nucleophilic substitution rates but enhancing electrophilic aromatic substitution (EAS) at the ortho position.
- Electronic effects : The electron-withdrawing cyano group at C2 directs EAS to C4', while bromine atoms polarize the C-Br bond, facilitating oxidative addition in Pd-catalyzed couplings .
- Case study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) to overcome steric barriers .
Q. What strategies resolve discrepancies in spectroscopic data interpretation for derivatives of this compound?
Answer:
- Variable temperature NMR : Resolves dynamic rotational isomerism in dibromomethyl groups (e.g., coalescence temperatures for rotamers) .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify conformational biases .
- Isotopic labeling : Use ²H-labeled analogs to track deuteration effects on IR stretching frequencies (C-Br ~550 cm⁻¹) .
Q. What computational methods predict degradation pathways and environmental stability of this compound?
Answer:
- QSPR models : Correlate bromine substituent positions with hydrolysis rates (e.g., half-life in aqueous buffers at pH 7.4) .
- Molecular dynamics (MD) : Simulate thermal decomposition (200–300°C) to identify primary degradation products (e.g., HBr, biphenyl derivatives) .
- Ecotoxicity profiling : Use EPI Suite to estimate LC50 for aquatic organisms based on logP (calculated: 3.2) .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets?
Answer:
- Docking studies : AutoDock Vina screens against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic sites .
- Fluorescence quenching : Monitor binding to serum albumin (BSA) via Stern-Volmer plots to quantify association constants (Ka) .
- Cellular assays : Assess cytotoxicity (IC50) in HepG2 cells using MTT protocol, with cisplatin as a positive control .
Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?
Answer:
- Preparative HPLC : C18 column (MeCN:H₂O 70:30) resolves dibromomethyl derivatives from mono-brominated byproducts .
- Crystallization : Slow evaporation from DCM/hexane (1:5) yields X-ray-quality crystals for structural validation .
- Ion-exchange chromatography : Removes residual bromide ions using Amberlite IRA-400 resin .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
